molecular formula C19H24N2O4S2 B11262102 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B11262102
M. Wt: 408.5 g/mol
InChI Key: VSYQWSXRPSPPRZ-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrahydroquinoline core, which is a common motif in many biologically active molecules, and is further functionalized with ethylsulfonyl and dimethylbenzenesulfonamide groups.

Preparation Methods

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the ethylsulfonyl group: This step often involves the reaction of the tetrahydroquinoline intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the dimethylbenzenesulfonamide group: This can be accomplished through a nucleophilic substitution reaction, where the tetrahydroquinoline derivative reacts with 3,4-dimethylbenzenesulfonyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl groups to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, possibly acting as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfonyl and dimethylbenzenesulfonamide groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H24N2O4S2

Molecular Weight

408.5 g/mol

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C19H24N2O4S2/c1-4-26(22,23)21-11-5-6-16-13-17(8-10-19(16)21)20-27(24,25)18-9-7-14(2)15(3)12-18/h7-10,12-13,20H,4-6,11H2,1-3H3

InChI Key

VSYQWSXRPSPPRZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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